Product packaging for 1,2,3-Tris(chloromethoxy)propane(Cat. No.:CAS No. 38571-73-2)

1,2,3-Tris(chloromethoxy)propane

Cat. No.: B1208865
CAS No.: 38571-73-2
M. Wt: 237.5 g/mol
InChI Key: SWXSJBPKOPJPJL-UHFFFAOYSA-N
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Description

1,2,3-Tris(chloromethoxy)propane is a chlorinated ether derivative with the molecular formula C₆H₁₁Cl₃O₃ . This compound has been the subject of toxicological evaluation, with studies providing limited evidence for its carcinogenicity in experimental animals following subcutaneous or intraperitoneal administration . Consequently, the International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity to humans (Group 3) . This reagent is offered exclusively for investigative purposes to support advanced chemical and toxicological research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this substance must adhere to strict safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl3O3 B1208865 1,2,3-Tris(chloromethoxy)propane CAS No. 38571-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38571-73-2

Molecular Formula

C6H11Cl3O3

Molecular Weight

237.5 g/mol

IUPAC Name

1,2,3-tris(chloromethoxy)propane

InChI

InChI=1S/C6H11Cl3O3/c7-3-10-1-6(12-5-9)2-11-4-8/h6H,1-5H2

InChI Key

SWXSJBPKOPJPJL-UHFFFAOYSA-N

SMILES

C(C(COCCl)OCCl)OCCl

Canonical SMILES

C(C(COCCl)OCCl)OCCl

Other CAS No.

38571-73-2

Synonyms

1,2,3-tris(chloromethoxy)propane

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Tris Chloromethoxy Propane

Nucleophilic Substitution Reactions

The presence of three chloromethyl ether moieties in 1,2,3-tris(chloromethoxy)propane makes nucleophilic substitution a primary avenue of its chemical reactivity. These reactions are anticipated to be facile due to the electronic properties of this functional group.

Reactivity at Chloromethyl and Ether Linkages

The primary sites for nucleophilic attack in this compound are the carbon atoms of the chloromethyl groups. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent oxygen atom plays a crucial role in stabilizing the transition state and any potential carbocation intermediate, thereby accelerating the substitution process. It is generally understood that chloromethyl ethers can undergo SN1-type reactions. doubtnut.com

The ether linkages, on the other hand, are generally less reactive towards nucleophiles unless activated by strong acids. Under neutral or basic conditions, the carbon-oxygen bonds of the ether are significantly stronger and less polarized than the carbon-chlorine bonds, making nucleophilic attack at these positions less favorable.

Stereoelectronic Effects in Substitution Processes

Stereoelectronic effects are crucial in dictating the reactivity and stability of molecules, arising from the spatial arrangement of orbitals. pharmacy180.comwikipedia.org In the context of nucleophilic substitution at the chloromethyl group of this compound, the key stereoelectronic interaction is the overlap between a non-bonding lone pair on the ether oxygen and the antibonding σ* orbital of the adjacent carbon-chlorine bond. This interaction, a form of hyperconjugation, weakens the C-Cl bond and stabilizes the transition state leading to substitution. For an SN1-type mechanism, this overlap provides significant stabilization to the resulting oxocarbenium ion intermediate.

The geometry of the molecule will influence the efficiency of this orbital overlap. While free rotation around the single bonds in the propane (B168953) backbone allows for various conformations, those that permit an anti-periplanar arrangement of the oxygen lone pair and the C-Cl bond will be the most reactive.

Regioselectivity and Stereoselectivity in Functionalization

Given that all three chloromethyl ether groups in this compound are chemically equivalent (primary), achieving regioselective monofunctionalization would be challenging under standard conditions. A statistical distribution of mono-, di-, and tri-substituted products is expected when using one or two equivalents of a nucleophile. Achieving regioselectivity would likely require the use of protecting group strategies or enzymatic catalysis, for which there is no current literature specific to this molecule.

As this compound is an achiral molecule, reactions with achiral nucleophiles will not generate stereoisomers. However, if a chiral nucleophile is used, the formation of diastereomers is possible. The stereochemical outcome of the substitution will depend on the reaction mechanism. A classic SN2 reaction would proceed with inversion of configuration at the carbon center. However, given the propensity of chloromethyl ethers to undergo SN1-type reactions via a planar carbocation intermediate, a racemic mixture at each reaction center would be the expected outcome if the carbon were chiral.

Electrophilic Transformations

The oxygen atoms of the ether linkages in this compound possess lone pairs of electrons, making them Lewis basic and susceptible to attack by strong electrophiles. For instance, in the presence of a strong acid, the ether oxygen can be protonated, which can activate the molecule for subsequent reactions, such as cleavage of the ether bond.

Chloromethyl ethers themselves can act as electrophiles in Friedel-Crafts-type reactions, known as chloromethylation. nih.govacs.orgacs.org In the presence of a Lewis acid catalyst, the chloromethyl group can be delivered to an aromatic ring, forming an arylmethyl ether. While this is a reaction of chloromethyl ethers, it is not an electrophilic transformation on this compound itself in the traditional sense.

Pericyclic and Rearrangement Reactions

Pericyclic reactions, such as sigmatropic rearrangements, are concerted reactions that involve a cyclic transition state. msu.edulibretexts.orglibretexts.org The Claisen rearrangement, a msu.edumsu.edu-sigmatropic rearrangement of allyl vinyl ethers, is a well-known example. wiley-vch.debyjus.com However, this compound lacks the necessary π-systems (like vinyl or allyl groups) to participate in common pericyclic reactions under thermal or photochemical conditions. Therefore, this class of reactions is not expected to be a significant pathway for this molecule.

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, typically involve carbocation intermediates. fccollege.ac.in While carbocations can be formed from the chloromethyl ether groups, the subsequent migration of a group to the electron-deficient carbon is not a commonly observed reaction pathway for simple acyclic ethers under typical conditions.

Hydrolysis and Solvolysis Mechanisms and Kinetics

Chloromethyl ethers are known to be highly reactive towards hydrolysis and solvolysis. canada.ca For instance, bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) hydrolyze rapidly in water. canada.ca At 20°C, the half-life of BCME in water is reported to be 38 seconds, while that of CMME is less than 1 second. canada.ca The hydrolysis of these compounds yields formaldehyde, hydrogen chloride, and in the case of CMME, methanol. canada.ca

Based on these data, it can be predicted that this compound will also undergo rapid hydrolysis. The mechanism is expected to proceed via an SN1-like pathway, where the rate-determining step is the dissociation of the chloride ion to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water or another solvent molecule.

The kinetics of the solvolysis are expected to be highly dependent on the ionizing power of the solvent. osti.gov Polar, protic solvents will facilitate the departure of the chloride ion and stabilize the resulting carbocation, leading to faster reaction rates.

The expected products of the complete hydrolysis of this compound would be glycerol (B35011), formaldehyde, and hydrochloric acid.

Interactive Data Tables

Due to the lack of specific experimental data for this compound, the following tables provide generalized information for illustrative purposes.

Table 1: Relative Reactivity in Nucleophilic Substitution (Illustrative)

This table illustrates the general trend of leaving group ability in nucleophilic substitution reactions.

Leaving GroupBond Strength (C-X)Leaving Group Ability
FHighPoor
ClModerateGood
BrLowerBetter
ILowBest

Table 2: Effect of Solvent on SN1 Reaction Rate (Illustrative)

This table illustrates the general effect of solvent polarity on the rate of SN1 reactions.

SolventPolarityRelative Rate
Non-polarLowVery Slow
Polar AproticModerateSlow
Polar ProticHighFast

Polymerization and Oligomerization Behavior

There is currently no available scientific literature detailing the specific polymerization or oligomerization behavior of this compound. While its structural features, containing three chloromethoxy functional groups, suggest a potential for such reactions, no studies have been published that investigate the mechanisms, kinetics, or the resulting polymer or oligomer structures. Mention of its use as a resin-hardening agent suggests it may participate in cross-linking or polymerization reactions in specific formulations; however, the fundamental studies detailing these processes for the pure compound are absent from the reviewed literature.

Reaction Kinetics and Thermodynamic Studies

Similarly, a thorough search of scientific databases and literature reveals a notable absence of studies focused on the reaction kinetics and thermodynamics of this compound. Consequently, no data tables on reaction rates, activation energies, or thermodynamic parameters such as enthalpy, entropy, or Gibbs free energy of reaction for this specific compound can be provided. The scientific community has not, to date, published in-depth research on these aspects of its chemical behavior.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1,2,3-Tris(chloromethoxy)propane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework and purity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the chloromethoxy groups (-O-CH₂-Cl) would likely appear as singlets in the range of δ 5.0-5.5 ppm, a region characteristic of protons on a carbon adjacent to both an oxygen and a chlorine atom. The protons of the propane (B168953) backbone would present a more complex pattern. The methine proton (CH) at the C2 position is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The diastereotopic methylene protons at the C1 and C3 positions would likely appear as distinct multiplets.

The ¹³C NMR spectrum would provide complementary information. The carbons of the chloromethoxy groups are anticipated to resonate in the δ 80-90 ppm range. The carbons of the propane backbone would be expected at higher field, with the C2 carbon appearing around δ 70-80 ppm and the C1 and C3 carbons in a similar region, distinguished by their specific chemical environments.

2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be vital for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between the protons on the propane backbone, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C chemical shifts. The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Notes
-O-CH₂-Cl5.0 - 5.580 - 90SingletProtons and carbon of the chloromethoxy groups.
-CH(O)-3.8 - 4.270 - 80MultipletMethine proton and carbon at the C2 position of the propane backbone.
-CH₂(O)-3.5 - 3.970 - 80MultipletMethylene protons and carbons at the C1 and C3 positions of the propane backbone.

The flexible nature of the this compound molecule, with several single bonds, allows for a variety of conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers to bond rotation. nih.govchemistrysteps.comstereoelectronics.orgyoutube.comchemistrysteps.comlibretexts.org

For this compound, DNMR could be used to study the rotation around the C-C bonds of the propane backbone and the C-O bonds of the chloromethoxy groups. At low temperatures, the rotation around these bonds might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of interconversion between conformers increases, leading to a broadening of the NMR signals and eventually their coalescence into time-averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative data on the activation energies for these conformational processes. nih.govharvard.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of the molecular ion [C₆H₁₁Cl₃O₃]⁺ can be compared with the experimentally measured value to confirm the molecular formula with high confidence. nih.gov The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with contributions from both ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[C₆H₁₁³⁵Cl₃O₃]⁺235.9773
[C₆H₁₁³⁵Cl₂³⁷ClO₃]⁺237.9744
[C₆H₁₁³⁵Cl³⁷Cl₂O₃]⁺239.9714
[C₆H₁₁³⁷Cl₃O₃]⁺241.9685

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-O and C-Cl bonds. pearson.comlibretexts.orgyoutube.com

Common fragmentation pathways would be expected to include the loss of a chloromethoxy group (-CH₂OCl) or a chlorine radical (•Cl). Alpha-cleavage adjacent to the ether oxygen atoms is also a probable fragmentation route. libretexts.orgyoutube.com The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion Formula Proposed Structure/Loss
[C₅H₉Cl₂O₂]⁺Loss of •CH₂OCl
[C₆H₁₁Cl₂O₃]⁺Loss of •Cl
[CH₂Cl]⁺Chloromethyl cation
[C₃H₅O₃(CH₂Cl)₂]⁺Loss of •CH₂Cl

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic bands for C-H, C-O, and C-Cl bonds.

The C-H stretching vibrations of the methylene and methine groups would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are expected to produce strong bands in the 1000-1200 cm⁻¹ region of the IR spectrum. The C-Cl stretching vibrations would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. While IR spectroscopy is particularly sensitive to polar bonds like C-O, Raman spectroscopy can provide complementary information, especially for the less polar C-C backbone vibrations.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
C-H stretch2850 - 3000IR, Raman
C-O stretch1000 - 1200IR
C-Cl stretch600 - 800IR
CH₂ bend1400 - 1480IR, Raman

Chromatographic Methods for Separation and Quantification

Chromatography is an indispensable tool for separating "this compound" from impurities, reaction byproducts, or its own degradation products, as well as for precise quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Given its predicted boiling point, "this compound" is amenable to analysis by Gas Chromatography (GC), a technique that separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For complex mixtures or trace-level analysis, coupling GC with advanced detectors is essential.

Mass Spectrometry (MS): The coupling of GC with a Mass Spectrometer (GC-MS) is a powerful technique for the analysis of glycerol (B35011) ethers and related compounds. scielo.br An MS detector ionizes the compounds eluting from the GC column and separates the ions based on their mass-to-charge ratio. This provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern (mass spectrum) that serves as a chemical "fingerprint," allowing for unambiguous identification. For a molecule like "this compound," GC-MS would confirm its molecular weight of 237.5 g/mol and provide a fragmentation pattern reflecting the loss of chloromethoxy groups or other characteristic fragments.

Electron Capture Detector (ECD): An ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. Due to the presence of three chlorine atoms, "this compound" would produce a very strong signal on an ECD. This makes GC-ECD an excellent choice for quantifying trace amounts of the compound in various matrices. The analysis of other chloromethyl ethers has been successfully performed using GC-ECD, demonstrating its suitability for this class of compounds.

Table 1: Representative GC-MS Parameters for Analysis of "this compound" This table presents hypothetical yet typical parameters for the analysis of a chlorinated glycerol ether based on established methods for similar compounds.

ParameterSettingRationale
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (DB-5 or equivalent)A mid-polarity column provides good resolution for a wide range of compounds, including ethers and halogenated molecules.
Carrier GasHelium, constant flow rate of 1.2 mL/minInert gas standard for GC-MS applications, providing good efficiency.
Oven ProgramInitial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
InjectorSplit/Splitless, 250°CEnsures rapid volatilization of the sample. Splitless mode is used for trace analysis.
MS DetectorElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range40-300 m/zCovers the expected mass range of the parent compound and its primary fragments.

While the parent compound is volatile, its synthesis or degradation can produce non-volatile or thermally labile intermediates, such as partially substituted glycerols where one or more chloromethoxy groups have been hydrolyzed to hydroxyl groups. These more polar compounds are not suitable for GC and require analysis by High-Performance Liquid Chromatography (HPLC).

For instance, the hydrolysis of "this compound" could yield intermediates like "1,2-bis(chloromethoxy)propan-3-ol" or glycerol. These compounds are significantly more polar and less volatile. HPLC, particularly in a reverse-phase mode, is the ideal technique for their separation.

Methodology: A common approach would involve using a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be used. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds can be separated based on their polarity, with highly polar compounds like glycerol eluting first, followed by the partially hydrolyzed intermediates, and finally the non-polar parent compound.

Detection: As these intermediates lack a strong UV chromophore, a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) would be necessary for sensitive detection and quantification. LC-MS offers the added advantage of providing molecular weight and structural information for each separated component, aiding in the identification of unknown intermediates.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the exact positions of all atoms in the crystal lattice can be determined.

This analysis provides unambiguous data on:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Conformation: Revealing the molecule's specific spatial arrangement, including the torsion angles of the propane backbone and the chloromethoxy side chains.

Bond Lengths and Angles: Providing precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Showing how molecules pack together in the crystal lattice and identifying any non-covalent interactions, such as hydrogen bonds or van der Waals forces.

To date, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of "this compound" has not been reported. The successful application of this technique would require the growth of a suitable single crystal, which can be a challenging process. However, were a structure to be determined, it would provide the ultimate confirmation of the compound's covalent structure and solid-state conformation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure compound, confirming that it aligns with its molecular formula. wikipedia.org For "this compound," with the molecular formula C₆H₁₁Cl₃O₃, elemental analysis provides the mass percentages of carbon, hydrogen, and chlorine.

The most common method for determining carbon and hydrogen is combustion analysis. elementar.com In this process, a small, precisely weighed sample of the compound is combusted at high temperature in a stream of pure oxygen. This converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion gases are then passed through detectors that measure their amounts, from which the original mass percentages of carbon and hydrogen are calculated. Chlorine content is typically determined separately by methods such as titration after combustion or ion chromatography.

The experimentally determined percentages must agree closely with the theoretically calculated values for the compound to be considered pure.

Table 2: Theoretical vs. Expected Experimental Elemental Composition of "this compound"

ElementMolecular FormulaTheoretical Mass %Expected Experimental Result for a Pure Sample
Carbon (C)C₆H₁₁Cl₃O₃30.34%30.34% ± 0.4%
Hydrogen (H)4.67%4.67% ± 0.4%
Chlorine (Cl)44.78%44.78% ± 0.4%
Oxygen (O)20.21% (by difference)N/A (Typically calculated by difference)

Compound Reference Table

Theoretical and Computational Investigations of 1,2,3 Tris Chloromethoxy Propane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 1,2,3-Tris(chloromethoxy)propane would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a wealth of information can be derived.

Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical for predicting reactivity. For instance, regions of high electron density would indicate likely sites for electrophilic attack, while the LUMO distribution would highlight areas susceptible to nucleophilic attack. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

Reactivity descriptors, derivable from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, would provide quantitative measures of the molecule's reactive nature. A hypothetical table of such calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are example values and not from actual published research)

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Electronegativity (χ)4.85 eV
Chemical Hardness (η)3.65 eV
Electrophilicity Index (ω)3.22 eV

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods, which are based on first principles without empirical parameters, would be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide benchmark-quality data. These high-accuracy calculations would be crucial for validating the results from more cost-effective DFT methods and for providing definitive values for properties like bond dissociation energies or reaction barriers.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propane (B168953) backbone and the rotatable chloromethoxy groups in this compound suggests a complex conformational landscape. A thorough conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy at each step. This process maps out the potential energy surface (PES).

The results would identify various local energy minima, corresponding to stable conformers (e.g., gauche and anti arrangements of the substituents), and the transition states that connect them. This analysis is vital for understanding which shapes the molecule is likely to adopt and the energy barriers for converting between them. Such information is critical for interpreting experimental spectra and understanding how the molecule might interact with other species.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the molecule's electronic structure, molecular dynamics (MD) simulations would be used to study its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and translations.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its solvation structure and how it interacts with its environment. This is particularly important for understanding its solubility and transport properties. Furthermore, MD simulations can explore the conformational changes over time, providing a dynamic picture that complements the static view from a potential energy surface scan.

Prediction of Spectroscopic Properties and Data Interpretation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

For this compound, calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. Comparing these predicted spectra with experimental data is a powerful tool for structural elucidation.

Vibrational Spectra (IR and Raman): The vibrational frequencies and their corresponding intensities can be computed. This helps in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-O-C stretches, or C-Cl stretches.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are example values and not from actual published research)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C-HSymmetric Stretch2850 - 2950
C-O-CAsymmetric Stretch1050 - 1150
C-ClStretch650 - 750

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding how this compound might react is a key area where computational chemistry can provide significant insights. For example, the hydrolysis of the chloromethoxy group is a likely reaction pathway.

To study this, researchers would computationally model the reaction path, identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the reaction's activation energy and, consequently, its rate. Such studies could clarify whether the reaction proceeds through, for example, an S_N1 or S_N2 mechanism.

QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationship) in a General Chemical Context

QSAR and QSPR are computational modeling methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). fiveable.mewikipedia.org The fundamental principle is that the structure of a molecule dictates its activity or properties. fiveable.me These models are widely applied in various fields, including drug discovery, materials science, and toxicology, to predict the behavior of new or untested compounds, thereby saving time and resources. acs.orgijert.org

The general form of a QSAR/QSPR model can be expressed as: Activity/Property = f(molecular descriptors) + error wikipedia.org

Where:

Activity/Property is the dependent variable (e.g., biological activity, boiling point, toxicity).

f is the mathematical function that relates the descriptors to the activity/property.

Molecular descriptors are numerical values that represent the physicochemical and structural features of a molecule. researchgate.net

Error accounts for the variability in the data and the limitations of the model. wikipedia.org

The development of a robust QSAR/QSPR model involves several key steps: wikipedia.orglibretexts.org

Data Set Selection: A diverse set of compounds with known activities or properties is compiled. imist.ma

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the dataset. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical (3D) descriptors: Based on the 3D conformation of the molecule. nih.gov

Quantum-chemical descriptors: Derived from quantum chemical calculations, providing detailed electronic information. acs.org

Physicochemical descriptors: Such as logP (lipophilicity), molecular weight, and polar surface area.

Variable Selection: The most relevant descriptors that correlate with the activity or property of interest are selected to build the model. libretexts.org

Model Generation: A mathematical model is created using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. fiveable.mesemanticscholar.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

Illustrative QSAR/QSPR Data Tables

Since specific data for this compound is unavailable, the following tables illustrate the type of data used in QSAR/QSPR studies.

Table 1: Hypothetical Physicochemical Properties and Predicted Toxicity for a Series of Alkanes

This table demonstrates how molecular descriptors for a series of simple alkanes could be used in a QSPR model to predict a physical property like boiling point and in a QSAR model to predict a biological endpoint like toxicity.

Compound NameMolecular Weight ( g/mol )LogPPredicted Boiling Point (°C)Predicted Toxicity (LD50, mg/kg)
Methane16.041.09-161.55000
Ethane30.071.81-88.64500
Propane44.12.36-42.14000
Butane58.122.89-0.53500
Pentane72.153.3936.13000

This data is for illustrative purposes only and does not represent actual experimental or predicted values.

Table 2: Hypothetical Molecular Descriptors and Predicted Biological Activity for a Set of Benzene Derivatives

This table illustrates how a more diverse set of descriptors for substituted benzenes could be used in a QSAR model to predict their biological activity, such as inhibitory concentration (IC50).

Compound NameMolecular Weight ( g/mol )Polar Surface Area (Ų)Number of H-bond DonorsPredicted IC50 (µM)
Benzene78.11001000
Phenol94.1120.231500
Aniline93.1326.021450
Nitrobenzene123.1143.360200
Benzoic Acid122.1237.31150

This data is for illustrative purposes only and does not represent actual experimental or predicted values.

Application to this compound

To develop a QSAR or QSPR model for this compound, a dataset of structurally similar compounds with known properties would be required. Descriptors for these compounds, including this compound, would be calculated. These could include:

Topological descriptors: reflecting the connectivity of the atoms.

3D descriptors: describing its size and shape.

Quantum-chemical descriptors: detailing its electronic properties, such as charge distribution and orbital energies.

By establishing a correlation between these descriptors and a property of interest (e.g., solubility, reactivity, or a specific biological activity) for the known compounds, the model could then be used to predict that property for this compound. The accuracy of such a prediction would be highly dependent on the quality and diversity of the training data and the robustness of the validated model. nih.gov

Q & A

Q. What are the established synthesis routes for 1,2,3-Tris(chloromethoxy)propane, and what methodological considerations are critical for reproducibility?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous routes for structurally similar compounds (e.g., 1,2,3-Tris(2-cyanoethoxy)propane) suggest a multi-step nucleophilic substitution approach. For example, glycerol or propane-1,2,3-triol could react with chloromethoxy precursors under controlled alkaline conditions, with catalysts like potassium carbonate. Key considerations include:

  • Stoichiometric precision : Ensure a 3:1 molar ratio of chloromethoxy reagent to propane backbone to avoid incomplete substitution.
  • Temperature control : Maintain reactions at 40–60°C to balance reactivity and byproduct formation.
  • Purification : Use fractional distillation or column chromatography to isolate the target compound from mono-/di-substituted byproducts .

Q. What are the key physicochemical properties of this compound critical for laboratory handling?

Methodological Answer: Based on data from structurally related chlorinated ethers (e.g., 1,2,3-Trichloropropane), prioritize the following properties:

  • Density and solubility : Likely >1.1 g/cm³ (similar to 1,2,3-Tris(2-cyanoethoxy)propane), with limited water solubility but miscibility in organic solvents like acetone or dichloromethane.
  • Thermal stability : Monitor decomposition temperatures via thermogravimetric analysis (TGA), as chlorinated ethers often degrade above 150°C, releasing HCl.
  • Hygroscopicity : Store under inert gas (N₂/Ar) to prevent hydrolysis of chloromethoxy groups .

Q. How can researchers detect and quantify this compound in environmental samples?

Methodological Answer: Adapt gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) methods validated for chlorinated hydrocarbons. Key steps:

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for aqueous matrices or Soxhlet extraction for soils.
  • Instrumental parameters : For GC-MS, employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Monitor fragment ions (e.g., m/z 93 for chloromethoxy groups).
  • Quantification : Calibrate with deuterated internal standards (e.g., d₄-1,2,3-Trichloropropane) to correct matrix effects .

Advanced Research Questions

Q. What are the current challenges in assessing the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer: Challenges include:

  • Degradation pathways : Use advanced oxidation processes (AOPs) like UV/H₂O₂ to simulate environmental breakdown. Track intermediates via high-resolution MS (HRMS).
  • Bioaccumulation factors : Conduct in silico predictions using EPI Suite™ (EPA) for log Kow estimation. Validate with zebrafish models, measuring bioconcentration factors (BCFs) in lipid-rich tissues.
  • Data gaps : Cross-reference with EPA’s ToxCast database to identify structural analogs (e.g., chlorinated propanes) for read-across hazard assessment .

Q. How can in vitro and in vivo models be optimized to evaluate the chronic toxicity of this compound?

Methodological Answer:

  • In vitro : Use human hepatoma (HepG2) cells for metabolic competency. Assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) at concentrations spanning 1–100 µM. Include metabolic activation (S9 fraction) to simulate liver metabolism.
  • In vivo : Design rodent studies (OECD TG 452) with oral gavage doses (0.1–100 mg/kg/day) over 90 days. Monitor histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and neurobehavioral endpoints.
  • Dose extrapolation : Apply benchmark dose (BMD) modeling to estimate safe exposure thresholds .

Q. What analytical techniques are recommended for resolving structural isomers or degradation products of this compound in complex matrices?

Methodological Answer:

  • Isomer separation : Utilize chiral GC columns (e.g., Cyclosil-B) or supercritical fluid chromatography (SFC) with CO₂/MeOH mobile phases.
  • Degradant identification : Combine ion mobility spectrometry (IMS) with HRMS to resolve co-eluting species. For example, distinguish chloromethoxyacetic acid (a potential hydrolysis product) via collision-induced dissociation (CID) patterns.
  • Data analysis : Employ non-targeted screening workflows (e.g., MetFrag) to annotate unknown peaks in environmental samples .

Notes on Evidence Utilization

  • References to 1,2,3-Trichloropropane (CAS 96-18-4) and 1,2,3-Tris(2-cyanoethoxy)propane (CAS 2465-93-2) were adapted cautiously, noting structural and functional differences.
  • Commercial sources (e.g., BenchChem) were excluded per user guidelines.
  • Methodological frameworks from EPA, NTP, and OECD were prioritized for regulatory relevance .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Tris(chloromethoxy)propane
Reactant of Route 2
Reactant of Route 2
1,2,3-Tris(chloromethoxy)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.